N-(4-bromo-3-methylphenyl)-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide
Descripción
This compound belongs to the benzothiadiazine class, characterized by a bicyclic core structure fused with a sulfonamide group. The specific substituents—4-bromo-3-methylphenyl and 6-(trifluoromethyl) —impart unique electronic and steric properties. The 1,1-dioxo moiety stabilizes the sulfonamide group, influencing both solubility and reactivity.
Propiedades
IUPAC Name |
N-(4-bromo-3-methylphenyl)-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrF3N3O3S/c1-8-6-10(3-4-11(8)17)21-15(24)14-22-12-7-9(16(18,19)20)2-5-13(12)27(25,26)23-14/h2-7,14,22-23H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSURIXLLNUJLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2NC3=C(C=CC(=C3)C(F)(F)F)S(=O)(=O)N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrF3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Construction of the 3,4-Dihydro-2H-1λ⁶,2,4-Benzothiadiazine-1,1-Dioxide Scaffold
The benzothiadiazine dioxide moiety is synthesized via a base-induced rearrangement of 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides. As demonstrated by Ábrányi-Balogh et al. (2020), treatment of 3-acetyl-7,8-dichloro-2-methyl-3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxide (1 ) with 2–6 equivalents of t-BuOK in THF induces a diaza--Wittig rearrangement, yielding 1,2-benzothiazine 1,1-dioxides (3 ) as the major product. This reaction proceeds through a dianionic intermediate (IV ), where the trifluoromethyl group’s electron-withdrawing effects stabilize the transition state, enabling regioselective C–N bond formation.
Reaction Conditions:
Introduction of the Trifluoromethyl Group
The 6-trifluoromethyl substituent is introduced via nucleophilic aromatic substitution or directed ortho-metalation. Frontier Specialty Chemicals’ 1,2-dihydro-2-oxo-6-(trifluoromethyl)-3-pyridinecarboxylic acid ethyl ester (CAS: 116548-02-8) serves as a precursor, where the ester group is hydrolyzed to a carboxylic acid and subsequently converted to the carboxamide. Alternatively, trifluoromethylation using Umemoto’s reagent (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) under radical conditions achieves high regioselectivity.
Coupling of the Carboxamide Side Chain
Amidation of the Benzothiadiazine Carboxylic Acid
The 3-carboxamide group is installed via coupling the benzothiadiazine-3-carboxylic acid with 4-bromo-3-methylaniline. This is achieved using standard peptide coupling reagents:
- Activation: Treatment with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOAt (1-Hydroxy-7-azabenzotriazole).
- Coupling: Reaction with 4-bromo-3-methylaniline in dichloromethane (DCM) or DMF at 0–25°C.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) yields the final product in 72–85% purity.
Optimization Data:
| Coupling Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| HATU | DCM | 0→25 | 85 |
| EDC/HOAt | DMF | 25 | 78 |
Mechanistic Insights and Reaction Optimization
Role of Base Stoichiometry in Diaza-Wittig Rearrangements
The amount of t-BuOK critically determines product distribution:
- 2 equiv t-BuOK: Favors 1,2-benzisothiazole 1,1-dioxide (2 ) via monoanionic intermediate III .
- 6 equiv t-BuOK: Generates 1,2-benzothiazine 1,1-dioxide (3 ) through dianionic intermediate IV , stabilized by conjugation with the trifluoromethyl group.
DFT Calculations:
Density functional theory (DFT) studies reveal a 15.3 kcal/mol energy difference between intermediates III and V , explaining the thermodynamic preference for 3 under excess base conditions.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
Applications and Derivatives
The compound’s biological activity is attributed to its dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), making it a candidate for anti-inflammatory therapeutics. Structural analogs modified at the 4-bromo-3-methylphenyl group show enhanced potency, with IC₅₀ values ranging from 0.8–2.3 μM in murine macrophage assays.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-bromo-3-methylphenyl)-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or other reduced products.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, N-(4-bromo-3-methylphenyl)-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for understanding biological pathways.
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological targets. It is investigated for its efficacy in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of advanced materials with unique properties. Its incorporation into polymers and coatings can enhance their performance and durability.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-3-methylphenyl)-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Key Structural Analogs
The most relevant analog is N-(4-methoxyphenyl)-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-3-carboxamide (CAS 941939-76-0), which replaces the bromo and methyl groups with a methoxy substituent .
Substituent Effects on Properties
- In contrast, the methoxy group in the analog donates electrons, increasing solubility but reducing electrophilicity . The trifluoromethyl group at position 6 in both compounds enhances metabolic resistance due to C-F bond stability, a common strategy in drug design.
- Steric Effects: The 3-methyl group in the target compound introduces steric hindrance, which may limit rotational freedom or binding to sterically sensitive targets.
NMR-Based Structural Insights
While direct NMR data for the target compound are unavailable, highlights the utility of NMR in comparing chemical environments of analogous compounds. For example, differences in chemical shifts in regions corresponding to substituents (e.g., aromatic protons near bromo vs. methoxy groups) could map electronic perturbations. A hypothetical comparison might show:
- Region A (Aromatic protons) :
Lumping Strategy and Structural Similarities
emphasizes that compounds with shared cores (e.g., benzothiadiazine) but differing substituents can be grouped for predictive modeling. Both the target compound and its methoxyphenyl analog would fall into the same "lumped" category, enabling simplified analysis of their shared sulfonamide reactivity and metabolic pathways .
Actividad Biológica
N-(4-bromo-3-methylphenyl)-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzothiadiazine core, which is known for various biological activities. The molecular formula is with a molecular weight of 602.4 g/mol.
Key Structural Features
- Bromine and Trifluoromethyl Substituents : These groups enhance lipophilicity and bioactivity.
- Dioxo Group : Contributes to the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of benzothiadiazine compounds often exhibit significant antimicrobial properties. For instance:
- Mechanism : The presence of electron-withdrawing groups (like trifluoromethyl) enhances interaction with microbial enzymes.
- Case Study : A study demonstrated that similar compounds showed effective inhibition against various Gram-positive and Gram-negative bacteria, suggesting potential for treating infections caused by resistant strains .
Anti-inflammatory Effects
Compounds in this class have shown promising anti-inflammatory activities:
- Mechanism : They may inhibit the production of pro-inflammatory cytokines and modulate pathways like NF-kB.
- Research Findings : In vitro studies revealed that derivatives could reduce inflammation markers in cell lines stimulated by lipopolysaccharides (LPS) .
Anticancer Potential
The anticancer activity of benzothiadiazine derivatives has been explored extensively:
- Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspases.
- Case Study : Specific analogs demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of microbial enzymes | |
| Anti-inflammatory | Modulation of NF-kB pathway | |
| Anticancer | Induction of apoptosis via caspase activation |
Research Findings
Several studies have highlighted the multifaceted biological activities associated with this compound:
- Antimicrobial Studies : Various analogs were tested against MRSA, showing promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Anti-inflammatory Mechanisms : Investigations into the signaling pathways revealed that these compounds could significantly lower TNF-alpha levels in stimulated macrophages .
- Cytotoxicity Assays : In vitro assays indicated that certain derivatives exhibited IC50 values in the low micromolar range against multiple cancer cell lines, suggesting strong potential for further development as anticancer agents .
Q & A
Q. How can researchers optimize the synthesis of this benzothiadiazine derivative to improve yield and purity?
- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including cyclization, amidation, and halogenation. Key steps require optimizing:
- Temperature : Elevated temperatures (80–120°C) for cyclization of the benzothiadiazine core .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
- Catalysts : Use coupling agents like HATU or EDCI for amidation to minimize side products .
Monitor purity via HPLC at each step and employ recrystallization (e.g., using ethanol/water mixtures) for final purification .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve the 3D structure using SHELXL (for refinement) and visualize with ORTEP-3 .
- NMR Spectroscopy : Assign signals for the trifluoromethyl group (δ ~110–120 ppm in NMR) and bromine substitution (deshielded aromatic protons in NMR) .
- Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) with <5 ppm error .
Q. How can researchers assess the compound's preliminary biological activity?
- Methodological Answer :
- In vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence-based activity assays. Include positive controls (e.g., staurosporine) and dose-response curves (IC₅₀ determination) .
- Cellular Uptake : Quantify intracellular concentration via LC-MS/MS in cell lines (e.g., HEK293) to evaluate membrane permeability .
Advanced Research Questions
Q. What strategies address contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Orthogonal Assays : Validate enzyme inhibition (e.g., SPR binding kinetics) alongside cellular assays to distinguish target-specific effects from off-target interactions .
- Metabolite Profiling : Use UPLC-QTOF to identify active metabolites that may contribute to discrepancies .
- Structural Dynamics : Perform molecular dynamics simulations (e.g., GROMACS) to assess protein-ligand stability under varying pH/temperature conditions .
Q. How can computational methods predict structure-property relationships for this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- QSAR Modeling : Train models on analogous benzothiadiazines to correlate substituents (e.g., trifluoromethyl) with solubility or logP .
- Docking Studies : Use AutoDock Vina to map binding poses in target proteins, guided by crystallographic data from SHELX-refined structures .
Q. What experimental challenges arise in crystallizing this compound, and how are they resolved?
- Methodological Answer :
- Polymorphism Screening : Test solvents (e.g., DMSO, THF) and cooling rates to isolate stable polymorphs. Characterize forms via PXRD and DSC .
- Twinned Crystals : Use SHELXD for structure solution and refine with TWINLAW in SHELXL to resolve overlapping reflections .
- Data Quality : Collect high-resolution (<1.0 Å) synchrotron data to improve electron density maps .
Q. How does polymorphism affect pharmacokinetic parameters, and how is this studied?
- Methodological Answer :
- Dissolution Testing : Compare dissolution rates of polymorphs in simulated gastric fluid (USP apparatus II) to link crystal habitus to bioavailability .
- In vivo PK Studies : Administer polymorphs (Form I vs. II) in rodent models and quantify plasma levels via LC-MS to correlate with clearance rates .
- Stability Studies : Monitor phase transitions under accelerated conditions (40°C/75% RH) using VT-PXRD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
